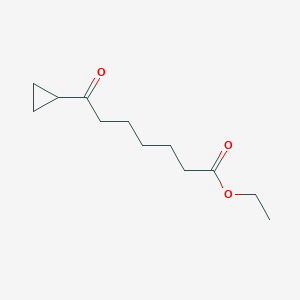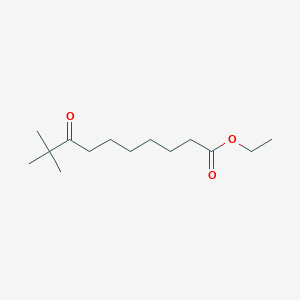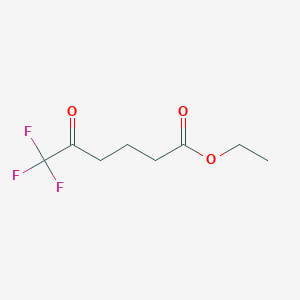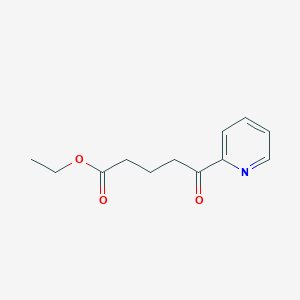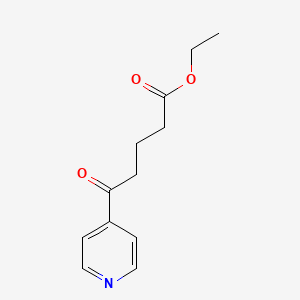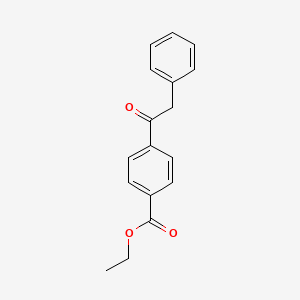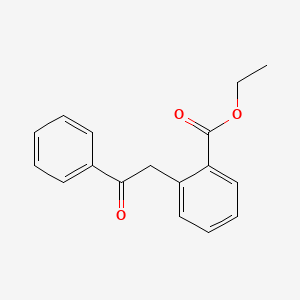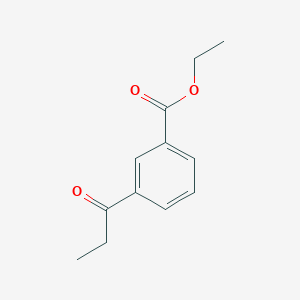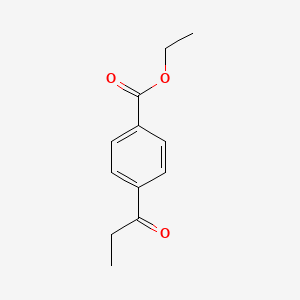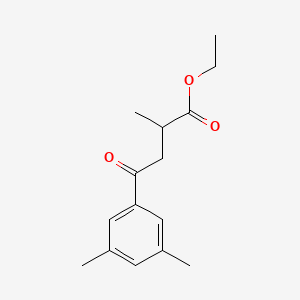
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone (3-CFPDCP) is a synthetic compound that has been of particular interest to scientists due to its wide range of applications in scientific research. 3-CFPDCP is a versatile compound that has been used in a variety of experiments, such as those involving biochemical and physiological effects, synthesis methods, and mechanisms of action. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : Studies have shown that compounds with similar structural properties to 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone are synthesized for exploring their chemical reactivity. For instance, 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one was synthesized from related compounds and analyzed for its chemical reactivity, molecular electrostatic potential, and HOMO - LUMO frontier orbitals (Satheeshkumar et al., 2017).
Synthetic Methods and Applications : The compound is often used in the synthesis of various organic compounds, as demonstrated in the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, an intermediate for pesticide production (Li-Xia Jing, 2012).
Material Science and Polymer Chemistry
- Copolymerization and Material Properties : In material science, derivatives of similar compounds have been used in the synthesis of novel copolymers. For example, electrophilic trisubstituted ethylenes, including various dichlorophenyl variants, were prepared and their copolymers exhibited high glass transition temperatures indicating a decrease in chain mobility due to their high dipolar character (Kim et al., 1999).
Antimicrobial and Pharmacological Research
Antimicrobial Activity : Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance, a study on chalcones synthesized from related compounds tested their antimicrobial activity against various microorganisms (Manivannan, 2020).
Biofilm Inhibition and Anti-thrombolytic Properties : Certain derivatives of related compounds have been studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities. Specific derivatives exhibited high activity in these areas, suggesting potential medicinal applications (Ikram et al., 2015).
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-11-3-9(4-14(19)8-11)1-2-15(20)10-5-12(17)7-13(18)6-10/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGYXCOBJQARDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644976 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-40-1 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

